molecular formula C25H42N2O2S B12516740 O-(2-Aminophenyl) octadecanoylcarbamothioate CAS No. 805323-95-9

O-(2-Aminophenyl) octadecanoylcarbamothioate

Cat. No.: B12516740
CAS No.: 805323-95-9
M. Wt: 434.7 g/mol
InChI Key: CTDMCZZFYWNYOD-UHFFFAOYSA-N
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Description

O-(2-Aminophenyl) octadecanoylcarbamothioate is a chemical compound with the molecular formula C25H42N2O2S It is characterized by the presence of an aminophenyl group attached to an octadecanoylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Aminophenyl) octadecanoylcarbamothioate typically involves the reaction of 2-aminophenol with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product. The reaction conditions include maintaining a temperature of around 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature for completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure. The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

O-(2-Aminophenyl) octadecanoylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbamoyl group to a thiol or amine.

    Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(2-Aminophenyl) octadecanoylcarbamothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(2-Aminophenyl) octadecanoylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • O-(2-Aminophenyl) octadecanoylcarbamate
  • O-(2-Aminophenyl) octadecanoylthiocarbamate
  • O-(2-Aminophenyl) octadecanoylurea

Uniqueness

O-(2-Aminophenyl) octadecanoylcarbamothioate is unique due to the presence of both an aminophenyl group and a thiocarbamoyl moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The thiocarbamoyl group, in particular, enhances its potential for forming covalent bonds with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

805323-95-9

Molecular Formula

C25H42N2O2S

Molecular Weight

434.7 g/mol

IUPAC Name

O-(2-aminophenyl) N-octadecanoylcarbamothioate

InChI

InChI=1S/C25H42N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)27-25(30)29-23-20-18-17-19-22(23)26/h17-20H,2-16,21,26H2,1H3,(H,27,28,30)

InChI Key

CTDMCZZFYWNYOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(=S)OC1=CC=CC=C1N

Origin of Product

United States

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